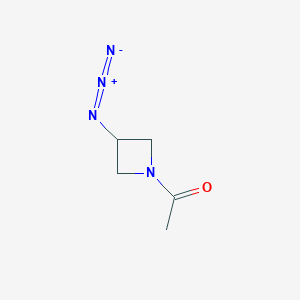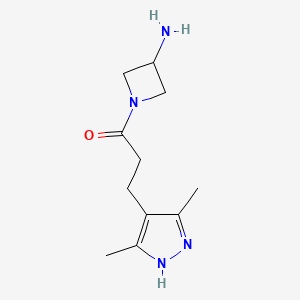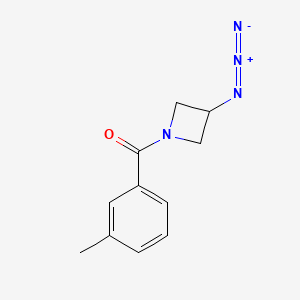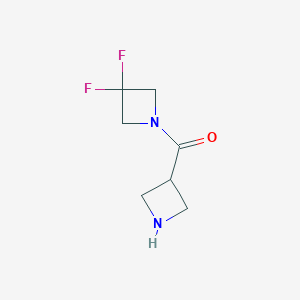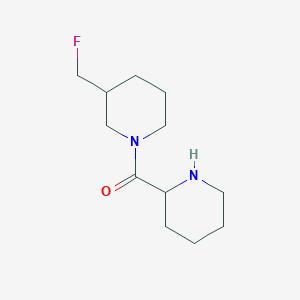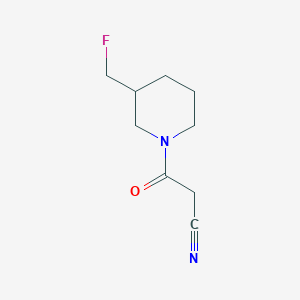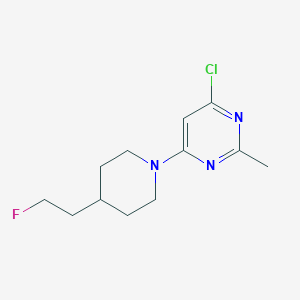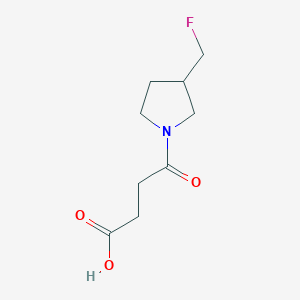
2-氨基-1-(4-(2-氟乙基)哌啶-1-基)丙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one is a biochemical compound . It is available for purchase from various biochemical suppliers .
Molecular Structure Analysis
The molecular structure of 2-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one can be represented by the SMILES stringCC(C(=O)N1CCC(CC1)CCF)N and the InChI string InChI=1S/C10H19FN2O/c1-8(12)10(14)13-6-3-9(2-5-11)4-7-13/h8-9H,2-7,12H2,1H3 . Physical and Chemical Properties Analysis
The molecular formula of 2-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one is C8H16N2O, and its molecular weight is 156.23 . Further physical and chemical properties are not specified in the retrieved information.科学研究应用
合成和标记
2-氨基-1-(4-(2-氟乙基)哌啶-1-基)丙酮已被用于合成神经阻滞剂,用于代谢研究。例如,通过Mannich反应、Grignard反应和其他几种转化反应的多步过程合成了一种神经阻滞剂。这种化合物旨在用于代谢研究,证明了该化合物在复杂有机合成和标记中的实用性(Nakatsuka, Kawahara, & Yoshitake, 1981)。
药理学特性增强
该化合物在增强靶向特定受体的配体的药理学特性方面发挥了重要作用。例如,通过在3-(3-(哌啶-1-基)丙基)吲哚配体中引入氟原子的修饰导致了对5-HT1D受体具有高亲和力和选择性的化合物。这些修饰还积极影响了口服吸收和生物利用度,突显了该化合物在改善药代动力学特性中的作用(van Niel et al., 1999)。
癌症治疗
在癌症研究中,2-氨基-1-(4-(2-氟乙基)哌啶-1-基)丙酮的衍生物显示出潜力。一种具有类似结构的Aurora激酶抑制剂被认为对抑制Aurora A在治疗癌症方面有用(ロバート ヘンリー,ジェームズ, 2006)。这表明了其在开发针对癌症进展相关途径的新型治疗剂中的潜力。
G蛋白偶联受体激动剂
此外,与2-氨基-1-(4-(2-氟乙基)哌啶-1-基)丙酮结构相关的化合物被发现可作为有效的G蛋白偶联受体激动剂,显示出探索此类激动剂的药理潜力的潜力(Sakairi et al., 2012)。
属性
IUPAC Name |
2-amino-1-[4-(2-fluoroethyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O/c1-8(12)10(14)13-6-3-9(2-5-11)4-7-13/h8-9H,2-7,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIQEGJROFAJNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CCF)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

